![molecular formula C8H9ClN2O2 B2874740 N-[(3-chlorobenzyl)oxy]urea CAS No. 339103-78-5](/img/structure/B2874740.png)
N-[(3-chlorobenzyl)oxy]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorobenzyl)oxy]urea is a chemical compound with the molecular formula C8H9ClN2O2 . It is also known by other synonyms such as [(3-chlorophenyl)methoxy]urea .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include N-[(3-chlorobenzyl)oxy]urea. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .Molecular Structure Analysis
The molecular structure of N-[(3-chlorobenzyl)oxy]urea can be represented by the InChI code: 1S/C8H9ClN2O2/c9-7-3-1-2-6(4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) . Further analysis of the molecular structure can be done using spectroscopic methods such as FT-IR, Raman, and NMR .Physical And Chemical Properties Analysis
N-[(3-chlorobenzyl)oxy]urea has a molecular weight of 200.62 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
[(3-chlorophenyl)methoxy]urea derivatives have been explored for their potential as anticancer agents. Studies have shown that certain urea derivatives can exhibit significant cytotoxicity against cancer cell lines such as HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cells . These compounds may act by interfering with cellular processes essential for tumor growth and survival, making them promising leads for the development of new chemotherapeutic drugs.
Antioxidant Properties
The antioxidant properties of phenethylamine-based urea derivatives, which include [(3-chlorophenyl)methoxy]urea, have been demonstrated through various methods like DPPH, ABTS, and CUPRAC assays . Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Thus, these compounds could be valuable in the design of treatments to mitigate oxidative damage.
Urease Inhibition
Research has identified [(3-chlorophenyl)methoxy]urea hybrids as potent urease inhibitors . Urease is an enzyme that can cause health issues such as kidney stone formation and peptic ulcers when overactive. Inhibitors of this enzyme are therefore important in the treatment and prevention of these conditions.
Biological Systems Modulation
Urea derivatives, including [(3-chlorophenyl)methoxy]urea, play a significant role in biological systems. They can modulate enzyme activity, receptor binding, and other cellular functions, which can be harnessed for therapeutic purposes .
Drug Discovery and Lead Compound Identification
The structural features of [(3-chlorophenyl)methoxy]urea make it a valuable lead compound in drug discovery. Its ability to interact with various biological targets allows researchers to use it as a scaffold for developing more potent and selective agents .
Pharmacological Profile Assessment
The pharmacological profile of [(3-chlorophenyl)methoxy]urea derivatives, including their toxicity, efficacy, and bioavailability, is assessed to determine their suitability as drug candidates. This involves a series of in vitro and in vivo studies to evaluate the compound’s behavior in biological systems .
Computational Chemistry Applications
Computational methods are employed to predict the behavior of [(3-chlorophenyl)methoxy]urea derivatives in biological systems. This includes molecular docking studies, pharmacophore modeling, and simulation of drug-receptor interactions, which can accelerate the drug design process .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)methoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIDPSMPRHGSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CONC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)
![(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874659.png)
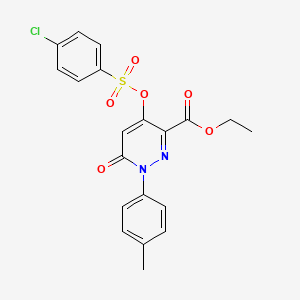
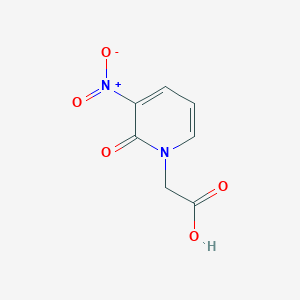
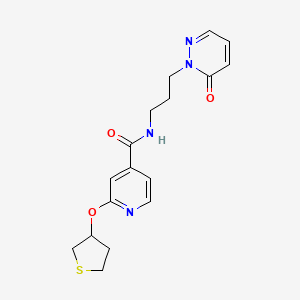
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/no-structure.png)
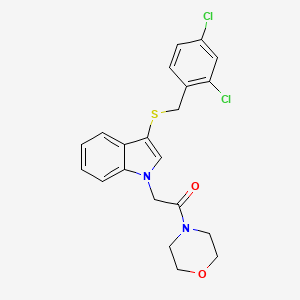
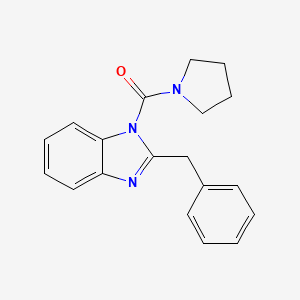
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)
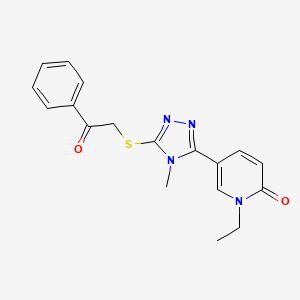
![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)
